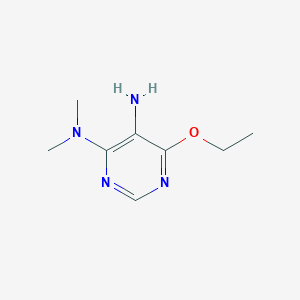![molecular formula C18H16ClN5S B8362965 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene](/img/structure/B8362965.png)
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6011,16]heptadeca-1(10),3,5,8,11(16)-pentaene is a complex organic compound with a unique structure that incorporates multiple functional groups, including a chlorophenyl group, a thia-azulene core, and an ethaniminomethano bridge
Preparation Methods
The synthesis of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the thia-azulene core: This step involves the cyclization of a suitable precursor to form the thia-azulene ring system.
Introduction of the chlorophenyl group: This can be achieved through a substitution reaction using a chlorophenyl halide.
Formation of the ethaniminomethano bridge: This step involves the reaction of the intermediate with an appropriate amine to form the ethaniminomethano bridge.
Methylation: The final step involves the methylation of the nitrogen atom to obtain the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and reduce costs.
Chemical Reactions Analysis
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Addition: The double bonds in the thia-azulene core can participate in addition reactions with electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structure of this compound makes it a potential candidate for the development of new materials with specific electronic or optical properties.
Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene can be compared with other similar compounds, such as:
This compound analogs: These compounds have similar structures but differ in the substituents on the thia-azulene core or the chlorophenyl group.
Other thia-azulene derivatives: These compounds share the thia-azulene core but have different functional groups attached.
Other heterocyclic compounds: Compounds with different heterocyclic cores but similar functional groups can also be compared.
The uniqueness of 9-(2-Chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[87002,6
Properties
Molecular Formula |
C18H16ClN5S |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene |
InChI |
InChI=1S/C18H16ClN5S/c1-10-22-23-15-9-21-17(11-4-2-3-5-13(11)19)16-12-6-7-20-8-14(12)25-18(16)24(10)15/h2-5,20H,6-9H2,1H3 |
InChI Key |
SJNARVSETMLZKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C3=C(C4=C(S3)CNCC4)C(=NC2)C5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




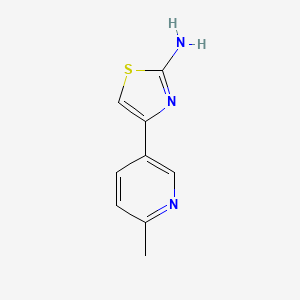
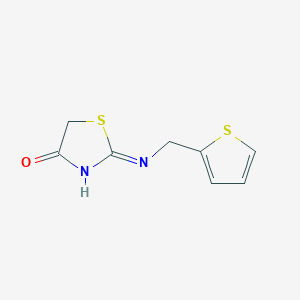
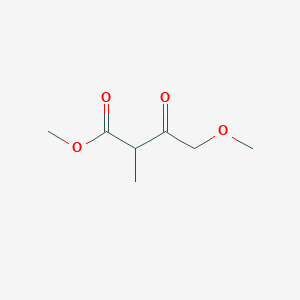
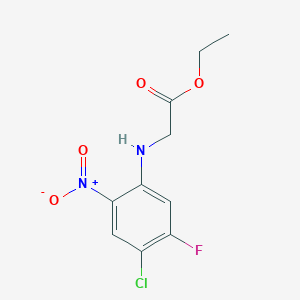
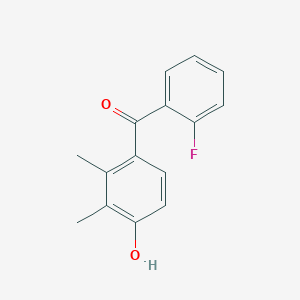




![2-(2-Fluorophenyl)oxazolo[4,5-b]pyridine 4-oxide](/img/structure/B8362956.png)
